Ropivacaine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de ropivacaïne est un anesthésique local à action prolongée appartenant au groupe des amides aminés. Il est principalement utilisé pour l’anesthésie locale ou régionale pendant la chirurgie et pour la prise en charge de la douleur aiguë. Le composé est commercialisé sous le nom commercial Naropin et est connu pour sa cardiotoxicité et sa toxicité pour le système nerveux central réduites par rapport à d’autres anesthésiques locaux comme la bupivacaïne .

Mécanisme D'action

Le chlorhydrate de ropivacaïne exerce ses effets en bloquant la génération et la conduction des impulsions nerveuses. Il y parvient en augmentant le seuil d’excitation électrique dans le nerf, en ralentissant la propagation de l’impulsion nerveuse et en réduisant la vitesse de montée du potentiel d’action. Ce blocage est obtenu par l’inhibition de l’afflux d’ions sodium dans les membranes neuronales . De plus, le chlorhydrate de ropivacaïne montre une inhibition dépendante de la dose des canaux potassiques, contribuant davantage à ses propriétés anesthésiques .

Composés Similaires :

- Bupivacaïne : Un autre anesthésique local à action prolongée avec une cardiotoxicité et une toxicité pour le système nerveux central plus élevées que le chlorhydrate de ropivacaïne .

- Lidocaïne : Un anesthésique local à action plus courte avec un profil de sécurité et une durée d’action différents .

- Levobupivacaïne : Un énantiomère de la bupivacaïne ayant des propriétés similaires mais une toxicité réduite .

Unicité du chlorhydrate de ropivacaïne : Le chlorhydrate de ropivacaïne est unique en raison de sa lipophilie inférieure, qui se traduit par un risque réduit de pénétration des grosses fibres motrices myélinisées et une probabilité inférieure de blocage moteur et de cardiotoxicité. Cela en fait un choix préférable pour les procédures où le blocage moteur est indésirable .

Analyse Biochimique

Biochemical Properties

Ropivacaine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking nerve impulses, which can affect cell signaling pathways, gene expression, and cellular metabolism . It has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . This compound induced significant apoptosis by up-regulating the cleaved caspase 3 and 9, and it also caused cell arrest via inhibiting the expression of cyclins B2, D1, and E .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by binding to voltage-gated sodium channels on the cell membrane of nerve axons to prevent the influx of sodium ions . This results in a reversible interruption to nociceptive conduction, thus blocking transmission of pain impulses .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It shows complete and biphasic absorption from the epidural space, with the slow absorption being the rate-limiting factor in the elimination of this compound . This explains why the terminal half-life is longer after epidural than after intravenous administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study conducted on dogs undergoing ovariohysterectomy, this compound provided comparable postoperative analgesia to an equivalent dose of bupivacaine for 6 hours after surgery . 41% of dogs required rescue analgesia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The systemic concentration of this compound is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily interacts with voltage-gated sodium channels on the cell membrane of nerve axons .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de ropivacaïne est synthétisé par la résolution du pipecoloxylidide racémique dans des solvants non cétoniques afin d’obtenir du (S)-pipecoloxylidide. Cet intermédiaire est ensuite N-propylé dans l’eau comme milieu réactionnel pour produire la base (S)-ropivacaïne. La base est ensuite convertie en monohydrate de (S)-chlorhydrate de ropivacaïne en une seule étape et recristallisée à partir d’isopropanol .

Méthodes de Production Industrielle : En milieu industriel, le chlorhydrate de ropivacaïne peut être préparé en utilisant des formulations de liposomes multivésiculaires pour une libération prolongée. Cette méthode implique la technique d’émulsion multiple pour créer des RP-MVL (liposomes multivésiculaires de chlorhydrate de ropivacaïne), qui se caractérisent par leur apparence, leur taille de particule, leur efficacité d’encapsulation, leur potentiel zêta et leur stabilité initiale .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de ropivacaïne subit diverses réactions chimiques, notamment :

Oxydation : Hydroxylation aromatique principalement catalysée par l’enzyme CYP1A2, conduisant à la formation de 3-OH-ropivacaïne.

Réduction : Non rapportée couramment pour ce composé.

Substitution : N-désalkylation pour produire le métabolite N-désalkylé (PPX).

Réactifs et Conditions Courants :

Oxydation : Catalysée par l’enzyme CYP1A2.

Substitution : Implique l’utilisation de peroxyde d’hydrogène et de catalase pour la préparation des impuretés.

Principaux Produits Formés :

- 3-OH-ropivacaïne

- Métabolite N-désalkylé (PPX)

4. Applications de la Recherche Scientifique

Le chlorhydrate de ropivacaïne a un large éventail d’applications dans la recherche scientifique, notamment :

- Chimie : Utilisé dans le développement de formulations à libération prolongée et de systèmes de délivrance de dépôt .

- Biologie : Étudié pour sa pharmacocinétique et sa pharmacodynamie dans divers systèmes biologiques .

- Médecine : Largement utilisé comme anesthésique local dans les interventions chirurgicales, la gestion de la douleur du travail et le soulagement de la douleur postopératoire .

- Industrie : Employé dans la formulation de liposomes multivésiculaires pour la délivrance prolongée de médicaments .

Applications De Recherche Scientifique

Ropivacaine Hydrochloride has a wide range of applications in scientific research, including:

- Chemistry: Used in the development of sustained-release formulations and depot delivery systems .

- Biology: Studied for its pharmacokinetics and pharmacodynamics in various biological systems .

- Medicine: Widely used as a local anesthetic in surgical procedures, labor pain management, and postoperative pain relief .

- Industry: Employed in the formulation of multivesicular liposomes for sustained drug delivery .

Comparaison Avec Des Composés Similaires

- Bupivacaine: Another long-acting local anesthetic with higher cardiotoxicity and central nervous system toxicity compared to Ropivacaine Hydrochloride .

- Lidocaine: A shorter-acting local anesthetic with a different safety profile and duration of action .

- Levobupivacaine: An enantiomer of bupivacaine with similar properties but reduced toxicity .

Uniqueness of this compound: this compound is unique due to its lower lipophilicity, which results in a reduced risk of penetrating large myelinated motor fibers and a lower likelihood of motor block and cardiotoxicity. This makes it a preferable choice for procedures where motor block is undesirable .

Propriétés

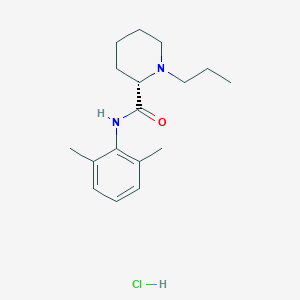

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048379 | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98717-15-8 | |

| Record name | Ropivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.